molecular formula C18H15N2NaO4S B1451170 Brilliant Orange H CAS No. 52749-23-2

Brilliant Orange H

Cat. No. B1451170
CAS RN: 52749-23-2
M. Wt: 378.4 g/mol
InChI Key: QTNPMIVHCISUCN-UHFFFAOYSA-M
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Description

Brilliant Orange H is a chemical compound with the molecular formula C18H15N2NaO4S . It has a molecular weight of 378.4 g/mol . The compound is also known by other names such as Acid Orange 17 and BRILLIANTORANGEH .


Molecular Structure Analysis

The InChI string for Brilliant Orange H is InChI=1S/C18H16N2O4S.Na/c1-11-7-12(2)9-14(8-11)19-20-18-16-5-4-15(25(22,23)24)10-13(16)3-6-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 . The Canonical SMILES is CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] .


Physical And Chemical Properties Analysis

Brilliant Orange H has a molecular weight of 378.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of Brilliant Orange H are both 378.06502242 g/mol . The topological polar surface area is 111 Ų . The compound has a heavy atom count of 26 .

Scientific Research Applications

Environmental Science: Dye Adsorption

Brilliant Orange H: is utilized in environmental science for the adsorption of dyes from aqueous solutions. Studies have shown that materials like Mg-Al Layered Double Hydroxides (LDH) can effectively remove Brilliant Orange H from water, making it an environmentally friendly solution for water purification .

Material Science: Electrochemical Oxidation

In material science, Brilliant Orange H is subject to electrochemical oxidation studies. Research has been conducted on the degradation of this dye using boron-doped diamond anodes, which are effective in breaking down the dye for potential applications in waste management .

Analytical Chemistry: Colorimetric Analysis

Brilliant Orange H: is used in analytical chemistry for colorimetric analysis. It serves as a standard for comparing the color intensity of solutions, which is crucial in various chemical analyses and reactions .

Biotechnology: Cell Sorting

In biotechnology, Brilliant Orange H and similar dyes are used in cell sorting applications. They are employed in multi-color immunophenotyping panels to identify and sort different cell types, which is essential for research and therapeutic applications .

Agriculture: Pigment for Coatings

Brilliant Orange H: finds its application in agriculture as a pigment for coatings. It is used to create vibrant orange shades for agricultural equipment and facilities, enhancing visibility and aesthetics .

Textile Industry: Fabric Dyeing

In the textile industry, Brilliant Orange H is widely used for fabric dyeing. Its bright and vivid coloration is preferred for producing attractive textile products, and its application methods are continually being refined for better environmental practices .

Medical Research: Healthcare Environments

While not directly used in medical treatments, Brilliant Orange H influences medical research related to healthcare environments. The color psychology of orange hues can impact patient experiences and is studied for its effects on human psychology and behavior in healthcare settings .

Food Industry: Colorant in Food Products

Brilliant Orange H: is also relevant in the food industry as a colorant. While not used directly due to safety regulations, its color properties are analyzed to develop safe and natural alternatives for food coloring to enhance the visual appeal of food products .

Safety and Hazards

When handling Brilliant Orange H, suitable protective clothing and gloves should be worn to avoid contact with the skin . Dust formation should be avoided and local regulations for disposal should be complied with . If the product enters sewers or public waters, authorities should be notified . Firefighting water contaminated with this product should be prevented from entering the environment .

properties

IUPAC Name

sodium;5-[(3,5-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S.Na/c1-11-7-12(2)9-14(8-11)19-20-18-16-5-4-15(25(22,23)24)10-13(16)3-6-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNPMIVHCISUCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52749-23-2
Record name 2-Naphthalenesulfonic acid, 5-[2-(dimethylphenyl)diazenyl]-6-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 5-[(dimethylphenyl)azo]-6-hydroxynaphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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